what are the properties of Triallylphosphine
what are the properties of Triallylphosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triallylphosphine is an organophosphorus compound with the chemical formula C₉H₁₅P. Characterized by a central phosphorus atom bonded to three allyl groups, it serves as a versatile ligand in organometallic chemistry and as a reagent in organic synthesis. Its reactivity is largely defined by the nucleophilic nature of the phosphorus atom and the presence of the reactive allyl moieties. This technical guide provides a comprehensive overview of the known properties of triallylphosphine, including its physicochemical characteristics, synthesis, and reactivity. Due to its air-sensitive nature, handling and storage require an inert atmosphere. While its application as a ligand in catalysis, such as in the Negishi cross-coupling reaction, is noted, detailed mechanistic studies and a full spectroscopic characterization are not widely available in the current literature.
Core Properties of Triallylphosphine
This section summarizes the key physical and chemical properties of triallylphosphine.
Physicochemical Data
The following table outlines the primary physical and chemical data for triallylphosphine.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₅P | [1] |
| Molecular Weight | 154.19 g/mol | [1] |
| CAS Number | 16523-89-0 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 70 °C at 10 mmHg 182.6 °C at 760 mmHg | [1] |
| Density | 0.861 g/mL | [1] |
| Flash Point | 95 °C | [1] |
| Air Sensitivity | Air sensitive | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
Synthesis and Purification
Synthesis of Triallylphosphine via Grignard Reaction
A common method for the synthesis of trialkyl and triaryl phosphines is the reaction of a phosphorus halide with an organometallic reagent, such as a Grignard reagent.[3][4] Triallylphosphine can be synthesized by reacting phosphorus trichloride (PCl₃) with allylmagnesium bromide.
Reaction Scheme:
PCl₃ + 3 CH₂=CHCH₂MgBr → P(CH₂CH=CH₂)₃ + 3 MgBrCl
Experimental Protocol (General):
Note: A detailed, validated experimental protocol for the synthesis of triallylphosphine is not available in the reviewed literature. The following is a generalized procedure based on the synthesis of other tertiary phosphines via the Grignard approach.[3][4]
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Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). Allyl bromide is added dropwise to initiate the formation of allylmagnesium bromide. The reaction is typically initiated with a small amount of allyl bromide, and once the reaction begins, the remaining solution is added at a rate that maintains a gentle reflux.[5]
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Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of phosphorus trichloride in the same anhydrous solvent is added dropwise to the stirred Grignard reagent. The reaction is exothermic and the addition rate should be controlled to maintain the reaction temperature.
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Work-up: After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are then washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Purification: The solvent is removed under reduced pressure. Due to its air-sensitive nature, purification of triallylphosphine is best performed by vacuum distillation under an inert atmosphere.[6]
Purification
Purification of triallylphosphine is typically achieved by vacuum distillation.[6] Given its sensitivity to air, all purification steps should be conducted under an inert atmosphere to prevent the formation of triallylphosphine oxide.
Reactivity and Applications
Oxidation
Like other tertiary phosphines, triallylphosphine is susceptible to oxidation, particularly by atmospheric oxygen, to form the corresponding triallylphosphine oxide.[7] This reactivity necessitates handling and storage under an inert atmosphere.
Oxidation Reaction:
2 P(CH₂CH=CH₂)₃ + O₂ → 2 O=P(CH₂CH=CH₂)₃
A detailed experimental protocol for the oxidation of triallylphosphine to triallylphosphine oxide is described in the literature.[8]
Role in Catalysis
Triallylphosphine can act as a ligand in transition metal-catalyzed reactions. It has been mentioned as a ligand in palladium-catalyzed Negishi cross-coupling reactions.[1] The phosphine ligand plays a crucial role in the catalytic cycle by coordinating to the metal center, thereby influencing its electronic properties and steric environment. This, in turn, affects the rates of oxidative addition and reductive elimination steps in the catalytic cycle.[9]
The following diagram illustrates a generalized catalytic cycle for the Negishi cross-coupling reaction, where 'L' represents a phosphine ligand such as triallylphosphine.
In this cycle, the palladium(0) complex undergoes oxidative addition with an organic halide (R-X). The subsequent transmetalation with an organozinc reagent (R'-ZnX) and reductive elimination yield the coupled product (R-R') and regenerate the palladium(0) catalyst.
Polymerization
The allyl groups in triallylphosphine have the potential to participate in polymerization reactions. However, specific details or experimental protocols for the polymerization of triallylphosphine or its use as a monomer or cross-linking agent were not found in the surveyed literature. Related compounds, such as trivinylphosphine oxide, have been investigated for their polymerization reactivity.[10]
Safety and Handling
Triallylphosphine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[11]
Hazard Identification
Refer to the Safety Data Sheet (SDS) for a comprehensive list of hazards.[11]
Personal Protective Equipment (PPE)
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Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[11]
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Skin Protection: Wear impervious and flame-resistant clothing.[11]
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Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[11]
First Aid Measures
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Inhalation: Move the victim to fresh air.[11]
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Skin Contact: Immediately remove all contaminated clothing and wash the affected area.[11]
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Eye Contact: Rinse with pure water for at least 15 minutes.[11]
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Ingestion: Rinse mouth with water.[11]
In all cases of exposure, seek immediate medical attention.
Accidental Release Measures
In case of a spill, prevent further leakage if it is safe to do so. Collect the spilled material for disposal and avoid dust formation.[11]
Conclusion
Triallylphosphine is an air-sensitive organophosphorus compound with established utility as a ligand in catalysis. While its fundamental physicochemical properties are known, a comprehensive experimental characterization, including detailed spectroscopic data and specific, validated synthesis protocols, remains to be fully documented in publicly available literature. Further research into its coordination chemistry, reactivity in polymerization, and detailed mechanistic roles in catalytic cycles would provide a more complete understanding of this versatile molecule and could expand its applications in organic synthesis and materials science.
References
- 1. rsc.org [rsc.org]
- 2. 31P [nmr.chem.ucsb.edu]
- 3. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. PURIFICATION OF IRRADIATED TRIBUTYL PHOSPHATE BY DISTILLATION IN KEROSENE- TYPE DILUENT (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. TRI-P-TOLYLPHOSPHINE(1038-95-5) 1H NMR spectrum [chemicalbook.com]
